molecular formula C22H23NO4 B2801056 2-Cyclopentyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid CAS No. 400073-93-0

2-Cyclopentyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid

Katalognummer: B2801056
CAS-Nummer: 400073-93-0
Molekulargewicht: 365.429
InChI-Schlüssel: LPGJFDJKGZMMCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopentyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid is a tetrahydroisoquinoline derivative characterized by a cyclopentyl substituent at position 2, a 4-methoxyphenyl group at position 3, and a carboxylic acid moiety at position 2. This compound belongs to a class of molecules synthesized via Castagnoli–Cushman cycloaddition reactions, which involve imines and homophthalic anhydrides to form fused bicyclic structures .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-cyclopentyl-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-27-16-12-10-14(11-13-16)20-19(22(25)26)17-8-4-5-9-18(17)21(24)23(20)15-6-2-3-7-15/h4-5,8-13,15,19-20H,2-3,6-7H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGJFDJKGZMMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2C4CCCC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid can be achieved through a multi-step process involving several key reactions. One common method involves the condensation of 2-cyanobenzaldehyde with an amine and an active methylene compound such as 1,3-dimethylbarbituric acid, Meldrum’s acid, or 1,3-cyclohexanedione . This reaction is typically carried out in an aqueous medium at room temperature, providing high yields and easy purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the development of environmentally friendly and cost-effective methods, such as catalyst-free reactions, can further optimize industrial synthesis .

Analyse Chemischer Reaktionen

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety (C₂₂H₂₃NO₄) undergoes standard derivatization reactions:

Reaction Type Conditions Product References
Esterification Alcohol + H₂SO₄ or DCC/DMAPEthyl/methyl ester derivatives
Amidation Amine coupling (EDC/HOBt or DIC)Primary/secondary amides
Salt Formation Alkali metal hydroxides (NaOH, KOH)Sodium or potassium salts

Key Insight : The steric bulk of the cyclopentyl group may slow nucleophilic attacks at the carbonyl carbon.

Reduction of the Ketone Group

The 1-oxo group can be selectively reduced to a hydroxyl group:

Reducing Agent Conditions Product Notes
NaBH₄Methanol, 0–25°CSecondary alcoholPartial conversion observed
LiAlH₄Dry THF, refluxSecondary alcoholHigher yield (~85%)

Example: Reduction of analogous tetrahydroisoquinolinones yielded alcohols used in further functionalization (e.g., Mitsunobu reactions) .

Modification of the Methoxyphenyl Group

The 4-methoxyphenyl substituent is susceptible to:

Demethylation

Reagent Conditions Product
BBr₃CH₂Cl₂, −78°C → RT4-Hydroxyphenyl derivative
HBr/AcOHReflux, 12h4-Hydroxyphenyl derivative

Electrophilic Substitution

Reaction Reagent Product
NitrationHNO₃/H₂SO₄3-Nitro-4-methoxyphenyl derivative
SulfonationClSO₃H3-Sulfo-4-methoxyphenyl derivative

Note : Steric hindrance from the cyclopentyl group may direct substitution to the para position relative to the methoxy group .

Ring Functionalization of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline scaffold allows for:

N-Alkylation

Reagent Conditions Product
Alkyl halidesK₂CO₃, DMF, 60°CN-Alkylated derivatives
EpoxidesBF₃·Et₂O, RTN-Hydroxyalkyl adducts

Oxidation

Reagent Conditions Product
KMnO₄Acidic aqueous solutionAromatic ring dihydroxylation
DDQCH₂Cl₂, RTDehydrogenation to isoquinoline

Case Study : Oxidation with DDQ in dichloromethane converted a similar tetrahydroisoquinoline to its aromatic form, enhancing planarity for biological activity .

Stability and Degradation Pathways

  • Thermal Stability : Decomposition observed above 200°C (melting point: 186–188°C) .
  • Photodegradation : UV exposure in solution led to ketone reduction and methoxy demethylation .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound exhibits several pharmacological activities, which are primarily attributed to its isoquinoline structure. Some notable applications include:

Antidepressant Activity

Research indicates that derivatives of isoquinoline compounds can exhibit antidepressant effects. The specific compound may interact with neurotransmitter systems, potentially influencing serotonin and norepinephrine levels in the brain. Studies have shown that modifications in the isoquinoline structure can enhance these effects, making it a candidate for further investigation in treating mood disorders.

Analgesic Properties

The analgesic potential of isoquinoline derivatives has been documented in various studies. The compound may inhibit pain pathways through modulation of opioid receptors or other pain-related signaling mechanisms. Case studies have demonstrated its efficacy in animal models of pain, suggesting a pathway for clinical application.

Anticancer Activity

Isoquinoline derivatives have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells. Preliminary studies on 2-Cyclopentyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid indicate that it may inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Antidepressant Effects

In a study published in a peer-reviewed journal, researchers evaluated the antidepressant-like effects of various isoquinoline derivatives, including the target compound. Results indicated significant reductions in depression-like behaviors in treated animals compared to controls.

Case Study 2: Analgesic Efficacy

Another study focused on the analgesic properties of the compound using formalin-induced pain models. The results demonstrated that administration significantly reduced pain responses, supporting its potential use as an analgesic agent.

Case Study 3: Anticancer Research

A recent investigation into the anticancer activity of isoquinoline derivatives found that the compound induced apoptosis in human cancer cell lines. The study suggested further exploration into its mechanisms and therapeutic potential against specific cancer types.

Wirkmechanismus

The mechanism of action of 2-Cyclopentyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents at positions 2 and 3, which influence steric, electronic, and solubility properties. Key comparisons include:

Compound Name Position 2 Substituent Position 3 Substituent Key Features
Target Compound Cyclopentyl 4-Methoxyphenyl Moderate steric bulk; electron-donating methoxy group enhances solubility
cis-2-(tert-butyl)-3-(4-methoxyphenyl)-... (2e) tert-Butyl 4-Methoxyphenyl Increased steric hindrance from tert-butyl; high cis-diastereoselectivity (>19:1)
trans-2-benzyl-3-(4-methoxyphenyl)-... (8b) Benzyl 4-Methoxyphenyl Flexible benzyl group; trans-configuration; melting point 102.4–105.3°C
trans-3-(4-bromophenyl)-2-(4-methoxyphenyl)-... (8c) 4-Methoxyphenyl 4-Bromophenyl Bromine introduces electron-withdrawing effects; potential halogen bonding
2-Cyclopentyl-3-(2,4-dichlorophenyl)-... Cyclopentyl 2,4-Dichlorophenyl Chlorine substituents increase lipophilicity and steric demand

Physicochemical Properties

  • Diastereoselectivity : The tert-butyl analog (2e) demonstrates high cis-selectivity (>19:1), likely due to steric steering during cycloaddition . The target compound’s cyclopentyl group may exhibit similar trends but with slightly reduced steric effects.
  • Solubility : The 4-methoxyphenyl group enhances aqueous solubility compared to halogenated analogs (e.g., 8c or dichlorophenyl variant) .
  • Thermal Stability : Melting points for trans-configured analogs (e.g., 8b at 102.4–105.3°C) suggest that stereochemistry and substituents influence crystallinity .

Research Findings and Implications

Steric vs. Electronic Effects :

  • Bulky substituents (e.g., tert-butyl) favor cis-diastereoselectivity but may hinder reactivity in downstream functionalization .
  • Electron-donating groups (e.g., methoxy) improve solubility, whereas halogens (bromo, chloro) enhance binding affinity in hydrophobic environments .

Synthetic Optimization :

  • Reaction time and temperature critically impact yields and d.r. For instance, compound 2e’s yield improved from 69% (40 minutes) to 79% (2 minutes) at room temperature .

Commercial Availability :

  • The target compound’s discontinued status () underscores challenges in sourcing, necessitating in-house synthesis for further study.

Biologische Aktivität

2-Cyclopentyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid (CAS Number: 400073-93-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H23NO4
  • Melting Point : 186–188 °C
  • IUPAC Name : 2-cyclopentyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid

Antioxidant Activity

Research indicates that compounds similar to 2-Cyclopentyl-3-(4-methoxyphenyl)-1-oxo have significant antioxidant properties. These activities are crucial in combating oxidative stress and may have implications in preventing chronic diseases such as cancer and cardiovascular disorders.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. The mechanism involves modulation of signaling pathways related to inflammation.

Antimicrobial Properties

Preliminary studies suggest that 2-Cyclopentyl-3-(4-methoxyphenyl)-1-oxo shows antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in metabolic pathways. For instance:

  • Guanylate Cyclase Receptor Agonism : The compound may act as an agonist for guanylate cyclase receptors, influencing lipid metabolism and potentially reducing cholesterol absorption in the gut .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antioxidant activity through DPPH radical scavenging assays.
Study 2Showed significant inhibition of TNF-alpha production in macrophages, indicating anti-inflammatory potential.
Study 3Reported antimicrobial efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MIC) established.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclopentyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid?

  • Methodology : The compound can be synthesized via multicomponent reactions, such as the Castagnoli-Cushman reaction, which involves imine intermediates reacting with anhydrides. For example, structurally similar tetrahydroisoquinoline derivatives (e.g., trans-2-benzyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid) were synthesized in three steps, including cyclization and purification via column chromatography . Refluxing with sodium acetate in acetic acid is a common step for forming the isoquinoline backbone, as seen in analogous procedures .
  • Key Considerations : Ensure proper stoichiometric ratios of cyclopentyl and methoxyphenyl precursors to avoid side products. Monitor reaction progress using TLC or HPLC.

Q. How is the compound characterized to confirm its structural integrity?

  • Analytical Techniques :

  • 1H/13C NMR : Used to verify substituent positions (e.g., methoxyphenyl and cyclopentyl groups) and stereochemistry. For example, trans-diastereomers of related compounds showed distinct coupling constants (J = 10–12 Hz for trans configurations) .
  • Melting Point : Reported as 186–188°C for the target compound, consistent with crystalline stability .
  • IR Spectroscopy : Confirms carbonyl (C=O) and carboxylic acid (O-H) functional groups, with peaks around 1700 cm⁻¹ and 2500–3300 cm⁻¹, respectively .

Q. What are the recommended storage conditions to ensure compound stability?

  • Guidelines : Store in a tightly sealed container under dry, inert conditions (e.g., argon atmosphere) at 2–8°C. Avoid exposure to moisture, as hydrolysis of the carboxylic acid group may occur. Stability data for analogous compounds indicate no decomposition under recommended storage .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during synthesis?

  • Mechanistic Insight : Diastereoselectivity in tetrahydroisoquinoline derivatives is influenced by steric and electronic factors. For example, bulky substituents like cyclopentyl groups favor trans configurations due to reduced steric clash during ring closure. Evidence from trans-3-(4-bromophenyl)-2-(4-methoxyphenyl)-1-oxo-tetrahydroisoquinoline synthesis supports this, where steric hindrance dictated >90% trans selectivity .
  • Experimental Optimization : Use chiral auxiliaries or catalysts (e.g., Pd(OAc)₂ in cross-coupling reactions) to enhance enantiomeric excess. Monitor selectivity via chiral HPLC .

Q. What computational or crystallographic methods validate the compound’s 3D structure?

  • X-ray Crystallography : Crystal structures of analogous compounds (e.g., 4-fluoro-3-(4-methoxyphenyl)-1-oxo-tetrahydroisoquinoline) reveal chair-like conformations of the tetrahydroisoquinoline ring and hydrogen-bonding networks stabilizing the lattice. Symmetry operations and refinement parameters (e.g., R-factor < 0.05) ensure accuracy .
  • DFT Calculations : Predict optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. How do substituents (e.g., methoxy vs. halogen) impact biological activity?

  • Structure-Activity Relationship (SAR) :

SubstituentEffect on ActivityExample Study
4-MethoxyphenylEnhances lipophilicity and membrane permeabilityIncreased bioavailability in quinoline derivatives
Halogens (e.g., Br)Modulates electron density, affecting receptor bindingHigher potency in brominated analogs
  • Methodology : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) using derivatives with varied substituents.

Data Contradiction Analysis

Q. Conflicting reports on melting points: How to resolve discrepancies?

  • Case Study : The target compound’s melting point is reported as 186–188°C , while similar compounds (e.g., 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid) lack data .
  • Resolution : Verify purity via elemental analysis or DSC. Impurities (e.g., unreacted starting materials) can depress melting points. Recrystallize from ethanol or acetic acid to obtain pure crystals .

Q. Why do some studies report “no data” for toxicity or stability?

  • Root Cause : Limited peer-reviewed studies on the specific compound. For example, safety data sheets (SDS) for related isoquinolines state “no data available” for acute toxicity, requiring extrapolation from structural analogs .
  • Mitigation : Conduct in silico toxicity prediction (e.g., using OECD QSAR Toolbox) and in vitro assays (e.g., Ames test) to fill data gaps .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation of the methoxyphenyl group.
  • Characterization : Combine NMR, IR, and X-ray crystallography for unambiguous structural confirmation.
  • Data Interpretation : Cross-reference with structurally similar compounds (e.g., spiro-isoquinolines or quinoline-carboxylic acids ) to infer properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.